REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:17]=[C:18]([Cl:20])[CH:19]=1)[CH2:5][N:6]1C(=O)C2C(=CC=CC=2)C1=O.O.NN>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:17]=[C:18]([Cl:20])[CH:19]=1)[CH2:5][NH2:6] |f:1.2|
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Name
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2-(3-Bromo-5-chlorobenzyl)isoindoline-1,3-dione
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Quantity
|
5.1 g
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Type
|
reactant
|
Smiles
|
BrC=1C=C(CN2C(C3=CC=CC=C3C2=O)=O)C=C(C1)Cl
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Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 4 hours
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Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
a white solid precipitated
|
Type
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FILTRATION
|
Details
|
The solid was filtered
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Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Type
|
ADDITION
|
Details
|
a mixture of 3-bromo-5-chlorobenzylamine and 2,3-dihydrophthalazine-1,4-dione
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Type
|
CUSTOM
|
Details
|
This material was used in subsequent steps without further purification
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(CN)C=C(C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |